(3-Methyl-piperazin-1-YL)-phenyl-methanone
Overview
Description
“(3-Methyl-piperazin-1-YL)-phenyl-methanone” is a biochemical used for proteomics research . It has a molecular formula of C12H16N2O and a molecular weight of 204.27 .
Synthesis Analysis
The synthesis of “(3-Methyl-piperazin-1-YL)-phenyl-methanone” can be achieved from 2-Methylpiperazine and Benzamide, N-benzoyl-N-(2-chlorophenyl)- .Molecular Structure Analysis
The molecular structure of “(3-Methyl-piperazin-1-YL)-phenyl-methanone” is represented by the formula C12H16N2O .Physical And Chemical Properties Analysis
“(3-Methyl-piperazin-1-YL)-phenyl-methanone” has a molecular weight of 204.27 . Other physical and chemical properties such as melting point, boiling point, and density are not specified in the available sources .Scientific Research Applications
Histamine H3 Receptor Antagonists
(3-Methyl-piperazin-1-YL)-phenyl-methanone derivatives have been identified as novel histamine H3 receptor antagonists, with high affinity for the receptor. This research led to the discovery of two compounds suitable for clinical development in Phase I and II trials, focusing on their potential for wake-promoting activity (Letavic et al., 2015).
Antibacterial Activity
A series of novel compounds, including those with a (3-Methyl-piperazin-1-YL)-phenyl-methanone structure, have been synthesized and shown significant antibacterial activity against human pathogenic bacteria like Escherichia coli and Klebsiella pneumoniae (Nagaraj et al., 2018).
Anti-HIV Activity
Certain (3-Methyl-piperazin-1-YL)-phenyl-methanone derivatives display selective inhibition of the HIV-2 strain, providing potential for further development in HIV-2 treatment research (Ashok et al., 2015).
Anticancer and Antituberculosis Studies
Some derivatives of (3-Methyl-piperazin-1-YL)-phenyl-methanone have shown significant anticancer and antituberculosis activity, indicating potential as therapeutic agents in these areas (Mallikarjuna et al., 2014).
Synthesis of Antihistamines
This compound has been used in the efficient synthesis of antihistamines like clocinizine and chlorcyclizine, demonstrating its versatility in drug development (Narsaiah & Narsimha, 2011).
Analgesic and Pain Reliever
A novel T-type calcium channel blocker derived from (3-Methyl-piperazin-1-YL)-phenyl-methanone has shown promise as an analgesic and pain reliever in a rat neuropathic pain model, highlighting its potential in pain management (Noh et al., 2011).
Synthesis of Antimigraine Drugs
The compound has been used in the synthesis of the antimigraine drug lomerizine, indicating its application in addressing neurological conditions (Narsaiah & Kumar, 2010).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(3-methylpiperazin-1-yl)-phenylmethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-10-9-14(8-7-13-10)12(15)11-5-3-2-4-6-11/h2-6,10,13H,7-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCXBBYDLRSJZTE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60444007 | |
Record name | 1-BENZOYL-3-METHYLPIPERAZINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60444007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Methyl-piperazin-1-YL)-phenyl-methanone | |
CAS RN |
75349-23-4 | |
Record name | 1-BENZOYL-3-METHYLPIPERAZINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60444007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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